molecular formula C11H9Cl2N3 B1365653 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine CAS No. 23497-36-1

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine

Cat. No.: B1365653
CAS No.: 23497-36-1
M. Wt: 254.11 g/mol
InChI Key: XZFQTURXBXMPND-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the pyrimidine ring, along with a methyl group on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-chlorobenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4-chloroaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with guanidine to form the pyrimidine ring.

    Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance the reaction rate.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-chlorophenyl)pyrimidin-2-amine: Lacks the methyl group on the pyrimidine ring.

    4-chloro-N-(4-chlorophenyl)-6-ethylpyrimidin-2-amine: Contains an ethyl group instead of a methyl group.

Uniqueness

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is unique due to the presence of both chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFQTURXBXMPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402176
Record name 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23497-36-1
Record name 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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